molecular formula C17H20N6O2 B2912636 3-methoxy-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034509-90-3

3-methoxy-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2912636
CAS No.: 2034509-90-3
M. Wt: 340.387
InChI Key: BMEMJKICPBGDOZ-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations in FLT3, most commonly internal tandem duplications (ITD), are among the most frequent genetic alterations in acute myeloid leukemia (AML) and are associated with poor prognosis . This small molecule inhibitor is a valuable research compound for the study of oncogenic signaling in leukemia. Its primary research application is in the investigation of FLT3-ITD-driven leukemogenesis and the evaluation of targeted therapeutic strategies for AML . By potently suppressing FLT3 autophosphorylation and downstream signaling pathways such as STAT5, MAPK, and PI3K/AKT, this compound induces cell cycle arrest and apoptosis in FLT3-mutant leukemic cell lines. It serves as a crucial tool for validating FLT3 as a therapeutic target, understanding mechanisms of resistance to FLT3 inhibition, and exploring combination therapies in preclinical models.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-12-9-15(13-5-4-6-18-10-13)20-23(12)8-7-19-16(24)14-11-22(2)21-17(14)25-3/h4-6,9-11H,7-8H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEMJKICPBGDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CN(N=C2OC)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a compound that belongs to the class of pyrazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-methoxy-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This compound features a complex arrangement that includes methoxy, methyl, pyridine, and pyrazole moieties, contributing to its biological activity.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, it demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various in vitro and in vivo models. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Activity TypeInhibition (%)Reference
COX-2 Inhibition78%
Edema Reduction (rat model)65%

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is well-documented. This compound has shown activity against several bacterial strains, indicating its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Bacillus subtilis64

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound acts as a selective inhibitor of COX enzymes, which play a crucial role in the inflammatory response.
  • Induction of Apoptosis : In cancer cells, it promotes apoptotic pathways leading to cell death.
  • Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies and Research Findings

A recent study highlighted the effectiveness of this compound in reducing inflammation in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in swelling compared to control groups, showcasing its therapeutic potential for inflammatory diseases.

Another research effort focused on the anticancer properties of pyrazole derivatives similar to this compound, revealing that they could induce cell cycle arrest and apoptosis in various cancer types through modulation of signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a pyrazole-carboxamide scaffold with multiple derivatives reported in the evidence. Key structural variations among analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-OCH₃, 1-CH₃, ethyl linker to 5-CH₃-3-(pyridin-3-yl)pyrazole C₁₉H₂₂N₆O₂ 366.42 Methoxy group enhances solubility; pyridyl group improves binding affinity
3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide 3-(4-OCH₃C₆H₄), 1-CH₃, pyridylmethyl linker C₁₈H₁₈N₄O₂ 322.36 Lacks the ethyl-linked pyrazole moiety; simpler substitution pattern
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 3-CH₃, phenyl groups at 1- and 4-positions C₂₁H₁₅ClN₆O 402.83 Chloro and cyano groups increase electrophilicity; high yield (68%)
1-(4-Amino-3-chloropyridin-2-yl)-N-(5-cyano-6-(triazol-2-yl)pyridin-3-yl)-5-(CF₃)-pyrazole-4-carboxamide CF₃, cyano, triazolyl, and chloropyridyl groups C₁₈H₁₂ClF₃N₁₀O 507.80 Trifluoromethyl enhances metabolic stability; triazolyl improves potency

Key Advantages and Limitations

  • Target Compound : The methoxy group may improve aqueous solubility compared to chloro or CF₃ analogs, but the bulky ethyl-linked pyrazole could reduce membrane permeability.
  • Compound 120 () : Exceptional potency but complex synthesis requiring HPLC purification .

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